(4-Nitro-phenyl)-acetaldehyde chemical properties and structure
(4-Nitro-phenyl)-acetaldehyde chemical properties and structure
An In-depth Technical Guide to (4-Nitro-phenyl)-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (4-Nitro-phenyl)-acetaldehyde (CAS No: 1460-05-5). It is intended to serve as a technical resource for professionals in research, development, and medicinal chemistry.
Core Chemical Properties and Structure
(4-Nitro-phenyl)-acetaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with a nitro group at the para position relative to an acetaldehyde moiety.[1][2] This substitution pattern, featuring a potent electron-withdrawing nitro group, significantly influences the compound's reactivity, particularly at the aldehyde functional group.[1]
Chemical Structure
The IUPAC name for this compound is 2-(4-nitrophenyl)acetaldehyde.[1][3] Its structure is depicted below:
Chemical Identifiers and Descriptors
| Identifier | Value |
|---|---|
| CAS Number | 1460-05-5[1][2][3][4][5][6][7] |
| Molecular Formula | C₈H₇NO₃[1][2][6][7][8] |
| Molecular Weight | 165.15 g/mol [1][3][6][7][8] |
| InChI Key | NDXLKCBBPVHYSO-UHFFFAOYSA-N[1][3][5] |
| Canonical SMILES | C1=CC(=CC=C1CC=O)--INVALID-LINK--[O-][3] |
| Synonyms | 2-(4-Nitrophenyl)acetaldehyde, 4-Nitrophenylethanal, 4-Nitrobenzeneacetaldehyde[4][7] |
Physicochemical Properties
The physical and chemical properties of (4-Nitro-phenyl)-acetaldehyde are summarized in the table below. The compound is typically an orange to light yellow solid and exhibits moderate to high polarity, which influences its solubility.[2][5][7]
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 85-86 °C | [4][7][8] |
| Boiling Point | 315.4 ± 17.0 °C (Predicted) | [4][7][8] |
| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [4][7][8] |
| Appearance | Orange Solid / White to light yellow solid | [5][7] |
| Solubility | Hydrolyzes in aqueous solutions; Likely soluble in organic solvents. | [1][2] |
| Storage | Store in freezer (-20°C), in a dark place, under an inert atmosphere. |[5][7] |
Spectroscopic Data
Key spectroscopic features for the characterization of (4-Nitro-phenyl)-acetaldehyde are outlined below. These data are critical for confirming the compound's identity and purity.[1]
Spectroscopic Characterization Data
| Technique | Characteristic Peaks/Signals |
|---|---|
| ¹H NMR | Aldehyde proton: δ 9.8–10.2 ppm; Aromatic protons (near nitro group): δ 8.2–8.5 ppm |
| FT-IR | C=O stretch: ~1720 cm⁻¹; Asymmetric NO₂ stretch: ~1520 cm⁻¹; Symmetric NO₂ stretch: ~1350 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak (M⁺): m/z 165 |
Synthesis and Experimental Protocols
(4-Nitro-phenyl)-acetaldehyde is primarily synthesized through the oxidation of the corresponding alcohol, 4-nitrophenylethanol.[1]
Experimental Protocol: Oxidation of 4-Nitrophenylethanol
This protocol describes a common laboratory-scale synthesis.
Objective: To synthesize (4-Nitro-phenyl)-acetaldehyde via the oxidation of 4-nitrophenylethanol using pyridinium chlorochromate (PCC).
Materials:
-
4-Nitrophenylethanol
-
Pyridinium chlorochromate (PCC) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Ethanol
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenylethanol in anhydrous dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the chromium salts. Wash the filter cake with additional DCM.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from an ethanol-water mixture (e.g., 3:1 ratio) to yield pure (4-Nitro-phenyl)-acetaldehyde.[1]
Caption: Oxidation of 4-nitrophenylethanol to the target aldehyde.
Chemical Reactivity and Applications
The reactivity of (4-Nitro-phenyl)-acetaldehyde is dominated by its two functional groups: the aldehyde and the nitro group.[1]
-
Aldehyde Group: The aldehyde is highly electrophilic, readily participating in nucleophilic addition and condensation reactions.[1][2] This makes it a valuable precursor for creating more complex molecules.
-
Nitro Group: The electron-withdrawing nature of the nitro group activates the aromatic ring and can undergo redox reactions, potentially generating reactive intermediates.[1]
This dual reactivity makes the compound a key intermediate in the production of various high-value chemicals.
Caption: Reactivity profile and applications of the title compound.
Applications in Synthesis
-
Pharmaceuticals: It is a precursor for synthesizing complex heterocyclic compounds, such as tetrahydroisoquinoline derivatives, which are investigated as potential enzyme inhibitors for treating diseases like cancer.[1]
-
Agrochemicals: Its reactivity allows it to be a building block in the creation of new agrochemical products.[1]
-
Dyes and Pigments: The compound is utilized in the industrial manufacturing of dyes and pigments.[1]
-
Biochemical Research: It is employed in biochemical assays to study enzyme kinetics and mechanisms involving aldehyde groups.[1]
Biological Activity and Safety
Biological Profile
Research indicates that compounds containing nitrophenyl groups may possess antioxidant and anticancer properties.[1] The proposed mechanism of action involves the aldehyde group forming covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential inhibition of their activity.[1] The nitro group may also participate in redox cycling, generating reactive intermediates.[1]
Safety and Handling
(4-Nitro-phenyl)-acetaldehyde is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
-
Handling: Use in a well-ventilated area.[9] Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and protective clothing.[9] Avoid formation of dust and prevent contact with skin and eyes.[9] Keep away from sources of ignition.[9][10]
-
First Aid: In case of inhalation, move the individual to fresh air.[9] For skin contact, wash thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[11] Seek medical attention if symptoms persist.
References
- 1. (4-Nitro-phenyl)-acetaldehyde | High-Purity Reagent [benchchem.com]
- 2. CAS 1460-05-5: (4-NITRO-PHENYL)-ACETALDEHYDE | CymitQuimica [cymitquimica.com]
- 3. (4-Nitrophenyl)acetaldehyde | C8H7NO3 | CID 11744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-NITRO-PHENYL)-ACETALDEHYDE CAS#: 1460-05-5 [amp.chemicalbook.com]
- 5. (4-Nitro-phenyl)-acetaldehyde | 1460-05-5 [sigmaaldrich.com]
- 6. aldlab-chemicals_(4-nitro-phenyl)-acetaldehyde [aldlab.com]
- 7. (4-NITRO-PHENYL)-ACETALDEHYDE | 1460-05-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. airgas.com [airgas.com]
- 11. fishersci.com [fishersci.com]
